Ido-IN-1
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Overview
Description
IDO-IN-1 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the amino acid tryptophan along the kynurenine pathway. IDO1 is involved in various physiological processes, including immune regulation and tumor immune escape. Overexpression of IDO1 is associated with poor prognosis in several cancers, making it a significant target for cancer immunotherapy .
Mechanism of Action
Target of Action
Ido-IN-1 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that plays a pivotal role in the kynurenine pathway of tryptophan metabolism . It is considered an authentic immune regulator and represents one of the promising drug targets for tumor immunotherapy .
Mode of Action
This compound interacts with IDO1, inhibiting its enzymatic activity . The inhibition of IDO1 by this compound prevents the conversion of tryptophan into kynurenine . This action disrupts the normal functioning of the kynurenine pathway, leading to changes in the immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1 catalyzes the first and rate-limiting step of this pathway, converting tryptophan into kynurenine . By inhibiting IDO1, this compound disrupts this pathway, leading to a decrease in kynurenine production and an increase in tryptophan availability .
Result of Action
The inhibition of IDO1 by this compound leads to several molecular and cellular effects. It suppresses the functions of effector T and natural killer cells, induces T-cell apoptosis , and enhances T-regulatory cell activity . These effects contribute to the immunosuppressive role of IDO1, which is exploited by cancer cells for immune evasion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be up-regulated by the interaction of its surface CD80/86 with immune checkpoint molecules such as PD-1 and CTLA4 expressed on the surface of Tregs . Additionally, the role of IDO1 in tumorigenesis is context-dependent on host and tumor interaction . Therefore, the efficacy and stability of this compound can vary depending on these and other environmental factors.
Biochemical Analysis
Biochemical Properties
Ido-IN-1 interacts with IDO1, a heme-containing enzyme . IDO1 has a wider distribution and higher activity in catalyzing tryptophan than other enzymes involved in tryptophan metabolism . The interaction of this compound with IDO1 inhibits the enzyme’s activity, thereby disrupting the kynurenine pathway .
Cellular Effects
This compound affects various types of cells and cellular processes by influencing the function of IDO1 . It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting IDO1, this compound can prevent the suppression of T-cell and natural killer cell functions, and reduce the activation of regulatory T cells and myeloid-derived suppressor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with IDO1 . By binding to IDO1, this compound inhibits the enzyme’s activity, preventing the oxidation of L-tryptophan . This disruption of the kynurenine pathway can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan, specifically the kynurenine pathway . By inhibiting IDO1, this compound disrupts this pathway, affecting the levels of tryptophan and kynurenine metabolites .
Transport and Distribution
Given its role as an inhibitor of IDO1, it is likely that it interacts with the enzyme in the cytosol where IDO1 is typically located .
Subcellular Localization
This compound targets IDO1, which is typically located in the cytosol of cells Therefore, the subcellular localization of this compound is likely to be in the cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions
IDO-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the formation of a heterocyclic ring system.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against IDO1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
IDO-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other substituents, altering the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from the chemical reactions of this compound include oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and pharmacokinetic properties, making them valuable for further research and development .
Scientific Research Applications
IDO-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Immunotherapy: this compound is extensively studied as a potential therapeutic agent for cancer immunotherapy.
Immune Regulation: The compound is used to study the role of IDO1 in immune regulation and its impact on various immune cell populations, including T cells and natural killer cells.
Drug Development: This compound serves as a lead compound for the development of new IDO1 inhibitors with improved efficacy and selectivity.
Biochemical Research: Researchers use this compound to investigate the biochemical pathways involving tryptophan metabolism and the kynurenine pathway.
Comparison with Similar Compounds
IDO-IN-1 is compared with other IDO1 inhibitors, such as indoximod, epacadostat, and navoximod. These compounds share a similar mechanism of action but differ in their chemical structures, potency, and pharmacokinetic profiles:
Indoximod: An IDO1 inhibitor that acts as a tryptophan mimetic, modulating the immune response by enhancing T cell activity.
Epacadostat: A highly potent and selective IDO1 inhibitor that has shown promising results in clinical trials for cancer immunotherapy.
Navoximod: Another IDO1 inhibitor with a distinct chemical structure, used in combination with other immunotherapies to enhance anti-tumor efficacy.
This compound is unique in its specific binding affinity and inhibitory activity against IDO1, making it a valuable tool for studying the enzyme’s role in immune regulation and cancer therapy .
Properties
IUPAC Name |
4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZJUSHZUCMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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